

Spectroscopic Profile of Benzene-1,3,5-tricarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzene-1,3,5-tricarbonitrile**

Cat. No.: **B079428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzene-1,3,5-tricarbonitrile** (CAS No. 10365-94-3), a key building block in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic properties, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Benzene-1,3,5-tricarbonitrile** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Solvent
^1H	8.6	Singlet	Not specified
^{13}C	138.8	Not applicable	Not specified
^{13}C	115.5	Not applicable	Not specified
^{13}C	114.7	Not applicable	Not specified

Data extracted from spectral images available on PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 2: Key FTIR Spectral Peaks

Wavenumber (cm^{-1})	Interpretation
~3080	Aromatic C-H stretch
~2240	C≡N (nitrile) stretch
~1580	Aromatic C=C stretch
~1450	Aromatic C=C stretch
~880	Aromatic C-H bend (out-of-plane)

Data extracted from the FTIR spectrum available on PubChem.[\[1\]](#)

Mass Spectrometry (MS)

Table 3: GC-MS Fragmentation Data

Mass-to-Charge Ratio (m/z)	Interpretation
153	Molecular ion $[M]^+$
126	$[M - HCN]^+$
100	$[M - 2HCN]^+$

Data extracted from the GC-MS spectrum available on PubChem.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption data for **Benzene-1,3,5-tricarbonitrile** is not readily available in the searched public databases. However, based on the structure featuring an aromatic ring conjugated with three nitrile groups, absorption in the UV region is expected. For similar aromatic nitriles, the absorption maxima (λ_{max}) are typically observed in the 200-300 nm range in a non-polar solvent.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: A small quantity (typically 5-25 mg) of **Benzene-1,3,5-tricarbonitrile** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The solution must be homogeneous.
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, such as a Bruker AC-300.[\[1\]](#)
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.

- The spectral width is set to encompass the aromatic region (typically 0-10 ppm).
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
 - The spectral width is set to cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).
 - A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

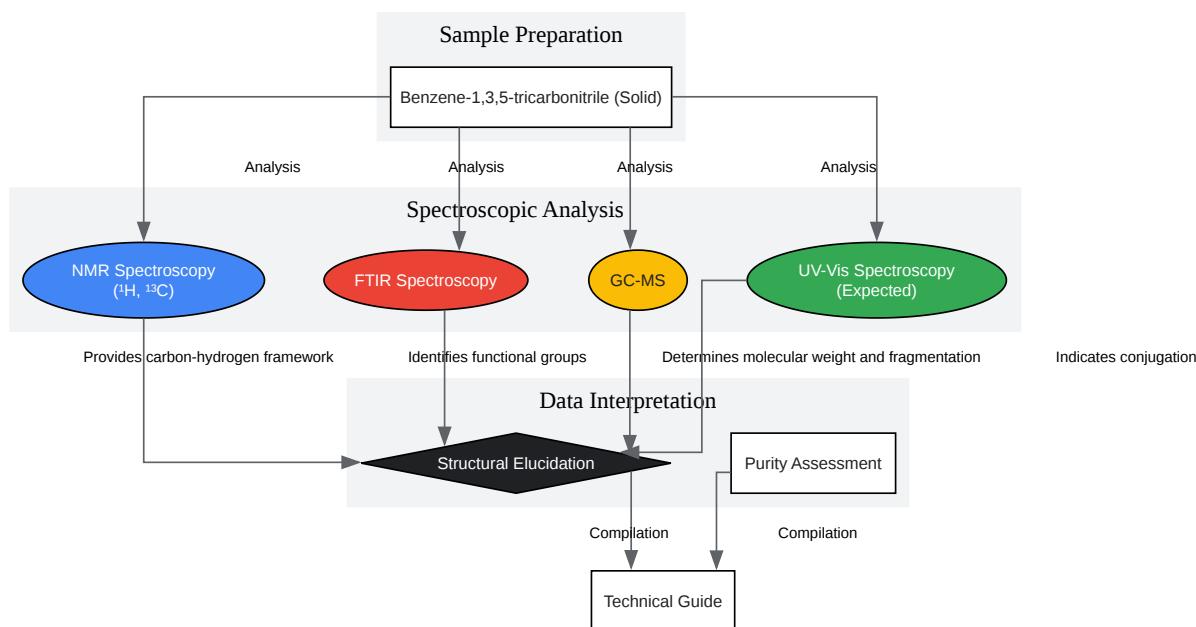
Methodology:

- Sample Preparation: As **Benzene-1,3,5-tricarbonitrile** is a solid, the KBr pellet method is commonly used.[\[1\]](#)
 - A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg).
 - The mixture is then pressed under high pressure to form a transparent pellet.
- Instrumentation: The analysis is performed using an FTIR spectrometer.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is recorded.

- The sample pellet is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Preparation: A dilute solution of **Benzene-1,3,5-tricarbonitrile** is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- Gas Chromatography:
 - Injection: A small volume (typically 1 μL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.
 - Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). The column temperature is programmed to increase over time to ensure the elution of the compound.
- Mass Spectrometry:
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
 - Detection: The detector records the abundance of each ion.

- Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecule's structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Benzene-1,3,5-tricarbonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene-1,3,5-tricarbonitrile | C9H3N3 | CID 82587 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzene-1,3,5-tricarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079428#spectroscopic-data-of-benzene-1-3-5-tricarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com